![molecular formula C9H17NO3 B2545628 tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate CAS No. 1354422-81-3](/img/structure/B2545628.png)

tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

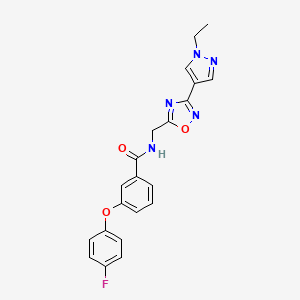

The compound “tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate” is an organic compound with the CAS Number: 1354422-81-3 . It has a molecular weight of 187.24 . The IUPAC name of the compound is tert-butyl ((1S,2S)-2-hydroxycyclobutyl)carbamate .

Molecular Structure Analysis

The InChI code for the compound is 1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m0/s1 . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis

The compound is solid at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications

- Ceftolozane : An important intermediate in the synthesis of ceftolozane, a novel cephalosporin antibiotic used to treat complicated urinary tract infections and intra-abdominal infections. Tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate serves as a key building block in the production of ceftolozane .

- N-Boc-Protected Anilines : Tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate is employed in the palladium-catalyzed synthesis of N-Boc-protected anilines. These anilines find applications in various organic transformations and as intermediates in drug synthesis .

- Tetrasubstituted Pyrroles : Researchers utilize tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate for the synthesis of tetrasubstituted pyrroles. These pyrroles can be functionalized with ester or ketone groups at the C-3 position, making them valuable building blocks in organic chemistry .

- Bioorthogonal Chemistry : The cyclobutyl moiety in tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate can be exploited for bioorthogonal reactions. Researchers can selectively label proteins or other biomolecules using this compound, enabling precise studies of biological processes .

- Cyclobutane Ring Opening : The unique cyclobutane ring in this compound offers opportunities for ring-opening reactions. Researchers can explore novel synthetic methodologies by selectively breaking the cyclobutane ring and accessing diverse chemical space .

- Asymmetric Synthesis : The chirality of tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate makes it a valuable chiral building block. It can be incorporated into complex molecules with specific stereochemistry, aiding in the synthesis of enantiopure compounds .

Medicinal Chemistry and Drug Development

Palladium-Catalyzed Reactions

Functionalized Pyrroles

Chemical Biology and Bioconjugation

Cyclobutane Ring Expansion Strategies

Chiral Building Blocks

Safety and Hazards

While specific safety and hazard information for “tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate” is not available, similar compounds suggest precautions such as avoiding dust formation, avoiding breathing vapors, mist or gas, ensuring adequate ventilation, and using personal protective equipment .

Mechanism of Action

Mode of Action

Carbamates typically work by forming a covalent bond with their target, which can lead to inhibition of the target’s function .

Biochemical Pathways

Without specific information on “tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate”, it’s hard to say which biochemical pathways it might affect. Carbamates are often involved in pathways related to neurotransmission, as they can inhibit enzymes like acetylcholinesterase .

Pharmacokinetics

Carbamates in general are known to have good oral bioavailability and can cross the blood-brain barrier .

Result of Action

Carbamates can have a variety of effects depending on their specific structure and target .

properties

IUPAC Name |

tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUJIZNXJAXEJU-BQBZGAKWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC[C@@H]1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Methylpyrazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2545548.png)

![N-Methyltricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride](/img/structure/B2545550.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2545552.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea](/img/structure/B2545555.png)

![4-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]-6,7-dihydro-5H-1-benzofuran-4-ol](/img/structure/B2545556.png)

![1,4-Diazabicyclo[4.2.0]octane](/img/structure/B2545557.png)

![5-(1-Quinolin-4-ylpiperidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2545558.png)

![(3aR,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2545563.png)

![2-((2-methylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2545564.png)